1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]
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Overview
Description
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] is a photochromic biocompatible spiropyran molecule. It is known for its ability to switch between two forms: a colorless leuco spiropyran form and a colored trans-merocyanine form. This compound exhibits absorption peaks in the ultraviolet and visible regions, making it useful in various optical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. The reaction conditions often include the use of solvents like ethanol and the application of UV irradiation to induce the photochromic behavior .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade solvents and reagents. The key is to maintain the purity and yield of the product through controlled reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] undergoes various chemical reactions, including:
Photoisomerization: Conversion between spiropyran and merocyanine forms upon exposure to UV light.
Thermal Reset: Reversion from merocyanine to spiropyran form through thermal annealing.
Common Reagents and Conditions
UV Light: Used for inducing photoisomerization.
Thermal Annealing: Applied for resetting the compound to its original form.
Solvents: Ethanol and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions are the spiropyran and merocyanine forms of the compound. These forms exhibit different optical properties and can be utilized in various applications .
Scientific Research Applications
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] has several scientific research applications, including:
Optical Data Storage: Its photo-responsive behavior makes it suitable for optical data storage applications.
Smart Windows: The compound can be used to develop smart windows that change transparency based on light exposure.
Adhesion Enhancement: It enhances the adhesion properties of polystyrene on glass substrates.
Liquid Crystal Devices: Used to develop colored scattering devices that are dual responsive.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] involves photoisomerization. Upon exposure to UV light, the spiropyran form converts to the merocyanine form, which has different optical properties. This conversion is reversible, and the compound can revert to its original form through thermal annealing. The molecular targets and pathways involved include the interaction with light and thermal energy to induce structural changes .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Another photochromic spiropyran with similar properties.
1,3,3-Trimethyl-2-methyleneindoline: Used in the synthesis of various photochromic compounds.
Uniqueness
1,3,3-Trimethyl-5’-nitro-1,3-dihydrospiro[indole-2,2’-pyran] is unique due to its higher quantum yield compared to other spiropyran molecules. It also dissolves in a variety of solvents, making it versatile for different applications .
Properties
CAS No. |
874470-78-7 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1,3,3-trimethyl-5'-nitrospiro[indole-2,2'-pyran] |
InChI |
InChI=1S/C15H16N2O3/c1-14(2)12-6-4-5-7-13(12)16(3)15(14)9-8-11(10-20-15)17(18)19/h4-10H,1-3H3 |
InChI Key |
FTUPZNIRRCOOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC(=CO3)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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